molecular formula C15H20N2O4S2 B2423041 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396876-13-3

1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2423041
CAS No.: 1396876-13-3
M. Wt: 356.46
InChI Key: BCMPBXRXOLWSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the design and development of novel bioactive molecules. Its structure incorporates a piperazine ring, a privileged scaffold in drug discovery that is frequently employed to enhance aqueous solubility and improve the pharmacokinetic properties of potential therapeutic agents . The presence of a (5-methylthiophen-2-yl)sulfonyl group is a key functional motif, as sulfur-containing piperazine derivatives have been explored for a range of biological activities. Similar compounds featuring piperazine cores have been investigated as potential Poly (ADP-ribose) polymerase (PARP) inhibitors for oncology research , as acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors for the study of atherosclerosis and neurodegenerative diseases , and as antagonists for various central nervous system (CNS) receptors . The integration of the furan ring further adds to the compound's versatility as a building block for chemical exploration. This combination of features makes it a valuable chemical tool for probing biological mechanisms, conducting structure-activity relationship (SAR) studies, and screening for new therapeutic leads. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(furan-2-yl)-2-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S2/c1-12-4-5-15(22-12)23(19,20)17-8-6-16(7-9-17)11-13(18)14-3-2-10-21-14/h2-5,10,13,18H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMPBXRXOLWSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N2O2SC_{14}H_{18}N_{2}O_{2}S. It features a furan ring, a piperazine moiety, and a methylthiophenesulfonyl group, which contribute to its unique biological profile. The structural representation is as follows:

SMILES C1 CC C C C1 C C C2 CN NC N2 O C S O O N C3 CC C S3 C C O\text{SMILES C1 CC C C C1 C C C2 CN NC N2 O C S O O N C3 CC C S3 C C O}

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor activity. For instance, derivatives of sulfonamide and piperazine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The compound's ability to interact with targets such as BRAF and EGFR suggests potential for further development in oncological therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing furan and thiophene rings possess significant antibacterial and antifungal activities. In vitro tests have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Activity Type Tested Strains Results
AntibacterialE. coli, S. aureusEffective at concentrations < 50 µg/mL
AntifungalC. albicansModerate activity observed

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine release and nitric oxide production in macrophages. Compounds with similar functional groups have shown promising results in reducing inflammation markers, indicating that this compound may also exert anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the piperazine and thiophene moieties can enhance potency and selectivity:

  • Substituent Variation : Different substituents on the thiophene ring have been shown to influence binding affinity to target proteins.
  • Linker Modifications : Alterations in the length and composition of the linker between the furan and piperazine rings can affect pharmacokinetics and bioavailability.

Case Studies

A notable case study involved the synthesis of related compounds that demonstrated significant anticancer activity in vitro. These studies utilized cell viability assays to assess the effectiveness against various cancer cell lines, yielding IC50 values that suggest strong potential for therapeutic applications.

Example Study

In a study published in MDPI, researchers synthesized several derivatives of piperazine-based compounds, revealing that modifications to the sulfonyl group significantly enhanced their cytotoxicity against breast cancer cells . The findings support further investigation into this compound as a lead compound for drug development.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The piperazine-linked sulfonamide group undergoes nucleophilic substitution and acid-base reactions:

  • Hydrolysis : Under acidic conditions (HCl, 80°C), the sulfonamide bond cleaves to yield 5-methylthiophene-2-sulfonic acid and a secondary amine intermediate .

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ forms N-alkylated derivatives at the piperazine nitrogen .

Reaction TypeConditionsProductYield (%)Source
Hydrolysis2M HCl, 80°C, 6h5-Methylthiophene-2-sulfonic acid78
AlkylationCH₃I, K₂CO₃, DMF, 25°C, 12hN-Methylpiperazine derivative65

Hydroxyl Group Transformations

The ethanol moiety participates in esterification and oxidation:

  • Esterification : Treatment with acetyl chloride in pyridine yields the acetate ester (R = OAc) .

  • Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the alcohol to a ketone .

Table 2: Hydroxyl Group Reactions

ReactionReagentsProductYield (%)Source
EsterificationAcCl, pyridine, 0°CAcetate ester82
OxidationCrO₃, H₂SO₄, acetoneKetone derivative73

Furan Ring

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the 5-position of the furan ring .

  • Diels-Alder Reaction : Reacts with maleic anhydride to form bicyclic adducts .

Thiophene Ring

  • Sulfonation : Concentrated H₂SO₄ at 50°C introduces a sulfonic acid group at the 5-position .

  • Halogenation : Br₂/CHCl₃ adds bromine to the α-position of the thiophene .

Table 3: Heterocyclic Reactivity

RingReactionConditionsProductYield (%)Source
FuranNitrationHNO₃, H₂SO₄, 0°C5-Nitro-furan derivative68
ThiopheneBrominationBr₂, CHCl₃, 25°C3,5-Dibromo-thiophene89

Catalytic Coupling Reactions

The compound participates in cross-couplings:

  • Suzuki-Miyaura : With Pd(PPh₃)₄/K₂CO₃, it couples to aryl boronic acids at the furan’s 2-position .

  • Ullmann Coupling : Forms biaryl ethers when reacted with aryl iodides and CuI .

Table 4: Catalytic Coupling Data

Reaction TypeCatalystSubstrateProductYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄4-Fluorophenylboronic acid2-(4-Fluorophenyl)furan adduct76
UllmannCuI, L-proline2-IodophenolBiaryl ether81

Stability Under Physiological Conditions

In vitro studies (pH 7.4, 37°C) show:

  • Hydrolysis : 15% degradation over 24h, forming sulfonic acid.

  • Oxidative Stability : Stable in H₂O₂ (1 mM) for 12h .

Preparation Methods

Sulfonylation of Piperazine

Piperazine reacts with 5-methylthiophene-2-sulfonyl chloride in the presence of a base such as triethylamine or diisopropylethylamine. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C to minimize side reactions. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. The resulting 4-((5-methylthiophen-2-yl)sulfonyl)piperazine is isolated via aqueous workup, often involving extraction with ethyl acetate and subsequent drying over sodium sulfate.

Key Reaction Conditions

Parameter Value
Solvent Dichloromethane or THF
Base Triethylamine
Temperature 0–25°C
Reaction Time 2–4 hours

Introduction of the Ethanolamine Side Chain

The ethanolamine moiety is introduced through a nucleophilic substitution or coupling reaction. This step attaches the 2-(furan-2-yl)ethanol group to the sulfonylated piperazine.

Nucleophilic Substitution

The secondary alcohol group in 2-(furan-2-yl)ethanol is activated using a leaving group such as a tosylate or mesylate. For example, treatment with p-toluenesulfonyl chloride in pyridine converts the alcohol to a tosylate, which then reacts with the secondary amine of 4-((5-methylthiophen-2-yl)sulfonyl)piperazine. The reaction proceeds in THF or dimethylformamide (DMF) at elevated temperatures (60–80°C) for 12–24 hours.

Reductive Amination

An alternative approach involves reductive amination between the piperazine sulfonamide and furan-2-yl glyoxal. Sodium cyanoborohydride or sodium triacetoxyborohydride is used as the reducing agent in methanol or dichloroethane, facilitating the formation of the C–N bond. This method offers higher regioselectivity compared to nucleophilic substitution.

Comparative Analysis of Methods

Method Yield (Reported) Advantages
Nucleophilic Substitution 60–75% Simplicity, readily available reagents
Reductive Amination 70–85% Better regioselectivity

Coupling of the Furan-2-yl Group

The furan ring is introduced either early in the synthesis via pre-functionalized building blocks or through late-stage coupling.

Friedel-Crafts Alkylation

In one protocol, the furan ring is attached via a Friedel-Crafts reaction using aluminium chloride as a catalyst. The ethanolamine intermediate reacts with furan-2-carbonyl chloride in dichloromethane, though this method risks over-alkylation and requires careful temperature control.

Suzuki-Miyaura Coupling

A more modern approach employs a Suzuki-Miyaura cross-coupling between a boronic acid derivative of furan and a brominated ethanolamine-piperazine precursor. Palladium catalysts such as Pd(PPh₃)₄ and bases like cesium carbonate are used in toluene/water mixtures at 80–100°C. This method provides excellent yield and stereochemical control.

Purification and Characterization

The final product is purified using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms structural integrity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 3.6 Hz, 1H, thiophene), 6.78 (d, J = 3.2 Hz, 1H, furan), 3.92–3.85 (m, 2H, piperazine), 2.41 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₁₅H₂₀N₂O₄S₂ [M+H]⁺: 356.5, found: 356.4.

Industrial-Scale Considerations

Large-scale synthesis, as evidenced by protocols from Stalwart Laboratories, prioritizes cost-effective reagents like sodium hydride and toluene as solvents. Continuous flow reactors are employed for sulfonylation steps to enhance heat dissipation and reaction uniformity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol, and what key intermediates are involved?

  • Methodological Answer : The synthesis involves three critical steps:

  • Step 1 : Preparation of (5-methylthiophen-2-yl)sulfonyl chloride via chlorosulfonation of 5-methylthiophene using ClSO3H.
  • Step 2 : Sulfonylation of piperazine under basic conditions (K2CO3 in acetonitrile, reflux for 12 hours) to form the 4-((5-methylthiophen-2-yl)sulfonyl)piperazine intermediate.
  • Step 3 : Alkylation with 2-(furan-2-yl)ethanol using NaH in DMF at 60°C for 6 hours.
  • Key Intermediates : The sulfonyl chloride and piperazine-sulfonamide derivatives are critical. Purification via silica gel chromatography (EtOAc/hexane, 1:1) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :

  • 1H NMR : Furan protons appear as doublets at δ 6.2–7.4 ppm (α-H: δ ~7.3, β-H: δ ~6.4). Piperazine methylenes resonate as multiplets at δ 2.5–3.5 ppm.
  • 13C NMR : Sulfonyl carbon (SO2) at δ ~110 ppm; furan carbons at δ ~142 (α-C) and δ ~110 (β-C).
  • HRMS : Expected [M+H]+ = 397.12 (C15H20N2O4S2).
  • FT-IR : Sulfonyl S=O stretches at 1150–1350 cm⁻¹; hydroxyl (OH) at ~3400 cm⁻¹ .

Q. What in vitro biological screening models have been used to evaluate this compound’s activity, and what endpoints are typically measured?

  • Methodological Answer :

  • Cytotoxicity : MTT assays in melanoma (B16F10) and fibroblast cell lines (IC50 determination over 48 hours).
  • Enzyme Inhibition : Tyrosinase activity measured spectrophotometrically (λ = 492 nm) with L-DOPA substrate.
  • Antioxidant Activity : DPPH radical scavenging assay (EC50 compared to ascorbic acid).
  • Key Findings : IC50 values range from 10–25 µM in cancer cells, with >50 µM in normal fibroblasts .

Advanced Research Questions

Q. How can researchers resolve low yields during the sulfonylation step of the piperazine intermediate?

  • Methodological Answer :

  • Optimize stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride).
  • Use anhydrous DMF with catalytic triethylamine (5 mol%) to neutralize HCl byproducts.
  • Increase reaction temperature to 60°C for 8 hours, followed by extraction with ethyl acetate/brine (3:1) to remove unreacted reagents. Yield improvements from 45% to 72% have been reported .

Q. How should contradictory cytotoxicity data (e.g., activity in melanoma cells vs. null effects in fibroblasts) be interpreted methodologically?

  • Methodological Answer :

  • Perform RNA-seq profiling to identify differential gene expression (e.g., apoptosis regulators like Bcl-2 in resistant fibroblasts).
  • Validate with siRNA knockdown of target genes in resistant lines.
  • Standardize assay conditions: 48-hour exposure, 10% FBS, and uniform seeding density (5,000 cells/well). Dose-response curves (0.1–100 µM) clarify potency thresholds .

Q. What structure-activity relationship (SAR) strategies enhance this compound’s selectivity for kinase targets?

  • Methodological Answer :

  • Modify sulfonyl substituents : Introduce electron-withdrawing groups (e.g., -CF3) on the thiophene ring to enhance kinase binding (Kd reduction from 1.2 µM to 0.3 µM).
  • Replace furan with pyridine derivatives to improve π-π stacking in ATP-binding pockets.
  • Molecular docking : AutoDock Vina simulations against kinases (e.g., EGFR, VEGFR2) guide rational design .

Q. What formulation strategies address poor aqueous solubility during in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Co-solvent systems : 10% DMSO + 30% PEG-400 in saline for intraperitoneal administration (bioavailability >80%).
  • Solid dispersions : Spray-dried formulations with PVP-K30 (1:3 ratio) increase dissolution rate by 5×.
  • Analytical monitoring : LC-MS/MS with a lower LOQ of 1 ng/mL ensures accurate plasma concentration tracking .

Q. Which computational and experimental methods are optimal for identifying this compound’s molecular targets?

  • Methodological Answer :

  • Chemoproteomics : Activity-based protein profiling (ABPP) with alkyne-tagged probes for target pulldown and LC-MS/MS identification.
  • SPR biosensors : Measure binding kinetics (ka/kd) to GPCRs or kinases (e.g., KD = 0.8 µM for 5-HT2A receptor).
  • CRISPR-Cas9 knockout : Confirm phenotypic rescue in target-deleted cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.